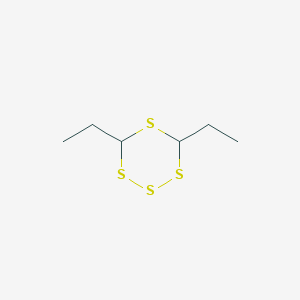
4,6-Diethyl-1,2,3,5-tetrathiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diethyl-1,2,3,5-tetrathiane is an organosulfur compound with the molecular formula C6H12S4 and a molecular weight of 212.419 g/mol . This compound is characterized by its unique structure, which includes a tetrathiane ring with two ethyl groups attached at the 4 and 6 positions. It is known for its distinctive odor and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethyl-1,2,3,5-tetrathiane typically involves the reaction of ethyl-substituted thiols with sulfur. One common method is the cyclization of 1,2-dithiols in the presence of sulfur or sulfur donors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4,6-Diethyl-1,2,3,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrathiane ring, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Catalysts: Transition metal catalysts such as palladium or platinum may be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various alkyl or aryl-substituted tetrathianes.
科学研究应用
4,6-Diethyl-1,2,3,5-tetrathiane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting sulfur-containing biomolecules.
作用机制
The mechanism of action of 4,6-Diethyl-1,2,3,5-tetrathiane involves its interaction with various molecular targets, including enzymes and proteins containing thiol groups. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is crucial for its biological and therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,3,5-Tetrathiane: Similar structure but without the ethyl groups.
3,6-Diethyl-1,2,4,5-tetrathiane: Another isomer with ethyl groups at different positions.
1,2,4,5-Tetrathiane: Lacks the ethyl groups and has a different ring structure
Uniqueness
4,6-Diethyl-1,2,3,5-tetrathiane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 4 and 6 positions enhances its reactivity and makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
143193-10-6 |
|---|---|
分子式 |
C6H12S4 |
分子量 |
212.4 g/mol |
IUPAC 名称 |
4,6-diethyl-1,2,3,5-tetrathiane |
InChI |
InChI=1S/C6H12S4/c1-3-5-7-6(4-2)9-10-8-5/h5-6H,3-4H2,1-2H3 |
InChI 键 |
SBTJQRLWWVYRND-UHFFFAOYSA-N |
规范 SMILES |
CCC1SC(SSS1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


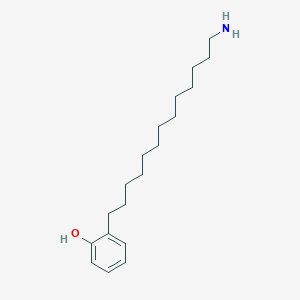
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
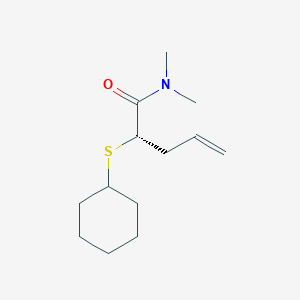
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)
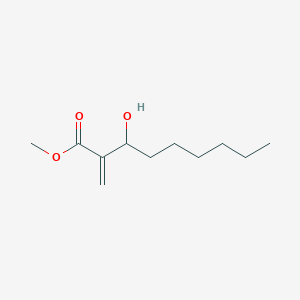
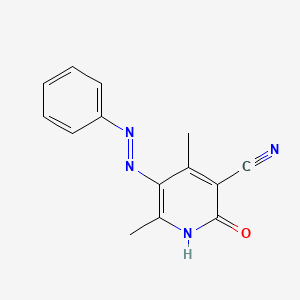
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
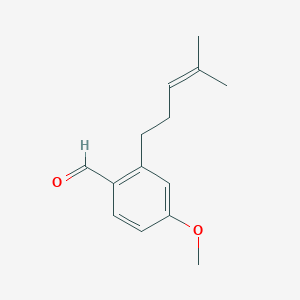
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)


